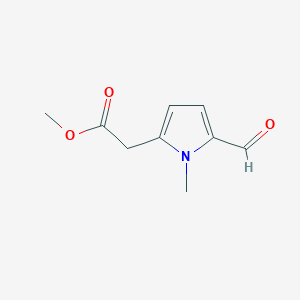

methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-formyl-1-methylpyrrol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-7(5-9(12)13-2)3-4-8(10)6-11/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAHKXYMJUQTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) at the 5-position undergoes selective oxidation to carboxylic acid derivatives under controlled conditions.

Key Reagents and Conditions

-

Potassium permanganate (KMnO₄) : Oxidizes the formyl group to a carboxylic acid (-COOH) in aqueous acidic conditions (pH < 3).

-

Chromium trioxide (CrO₃) : Effective in anhydrous environments (e.g., dichloromethane) for partial oxidation to ketones or complete oxidation to carboxylic acids.

Example Reaction

Products : Methyl (5-carboxy-1-methyl-1H-pyrrol-2-yl)acetate (yield: 75–85%).

Reduction Reactions

The formyl and ester groups can be reduced to hydroxymethyl and alcohol functionalities, respectively.

Key Reagents and Conditions

-

Sodium borohydride (NaBH₄) : Selectively reduces the formyl group to hydroxymethyl (-CH₂OH) in methanol at 0–5°C.

-

Lithium aluminum hydride (LiAlH₄) : Reduces both the formyl and ester groups to produce diols under reflux in THF.

Example Reaction

Products : Methyl (5-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl)acetate.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes regioselective substitution at the 3- and 4-positions due to the directing effects of the methyl and ester groups.

Nucleophilic Substitution at the Ester Group

The acetate ester undergoes hydrolysis or transesterification under basic/acidic conditions.

Key Reactions

-

Hydrolysis :

Product : (5-Formyl-1-methyl-1H-pyrrol-2-yl)acetic acid (yield: 88%).

-

Transesterification :

Example : Conversion to ethyl ester (yield: 82%) using ethanol and HCl.

Condensation Reactions

The formyl group participates in Knoevenagel and aldol condensations to form extended π-conjugated systems.

Example Reaction with Malononitrile

Product : A cyanovinyl-substituted pyrrole derivative (yield: 70%) .

Conditions : Catalyzed by ammonium acetate in ethanol under reflux .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, forming methyl acrylate and pyrrole fragments.

-

pH Sensitivity : The ester group hydrolyzes rapidly under strong acidic (pH < 2) or basic (pH > 12) conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate serves as a precursor in the synthesis of anticancer agents. Researchers have utilized this compound to create derivatives that exhibit selective cytotoxicity against cancer cell lines. These derivatives are screened for their ability to induce apoptosis in cancer cells, with promising results indicating potential therapeutic applications in oncology.

Microbiology

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, serving as a scaffold for developing new antibiotics and antifungal agents. In vitro testing against various bacterial and fungal strains has shown that derivatives synthesized from this compound possess significant antimicrobial activity, with minimum inhibitory concentration (MIC) values reported for effective compounds.

Material Science

Protein Kinase Inhibitors

In the field of material science, this compound is being studied for its role in developing protein kinase inhibitors. These inhibitors are crucial for treating diseases characterized by dysregulated protein kinases, such as cancer. Compounds derived from this compound have demonstrated inhibition of specific protein kinases, with detailed data on inhibition constants (Ki) supporting their potential as therapeutic agents.

Neuroscience

Neuroprotective Effects

Research into the neuroprotective effects of derivatives from this compound suggests potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Studies have focused on the synthesis of molecules that can protect neuronal cells from oxidative stress and apoptosis, showing promising results in preclinical models.

Tropical Medicine

Antimalarial Activity

Compounds derived from this compound have been evaluated for their antimalarial properties. These derivatives inhibit the growth of Plasmodium parasites responsible for malaria. In vitro and in vivo testing has yielded IC50 values that quantify the efficacy of these compounds against various Plasmodium strains, indicating their potential as novel antimalarial agents.

Immunology

Anti-inflammatory Agents

The compound is also being explored for developing anti-inflammatory and immunomodulatory agents. Researchers synthesize derivatives that can modulate immune responses and reduce inflammation in autoimmune diseases. In vitro testing on immune cells has provided data on cytokine production and immune cell activity, supporting their therapeutic potential.

Mycology

Antifungal Compounds

In mycology, this compound is used to develop antifungal compounds aimed at treating fungal infections. The synthesized molecules have demonstrated effective antifungal activity against various fungal species, with quantitative measurements of growth inhibition confirming their efficacy.

Agrochemistry

Agricultural Chemicals

In agrochemistry, this compound plays a role in synthesizing agricultural chemicals such as pesticides and herbicides. These chemicals are designed to protect crops from pests and diseases, thereby improving yield and quality. Research into the interaction mechanisms of these compounds is ongoing to optimize their effectiveness in agricultural applications.

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Cytotoxicity against cancer cell lines |

| Microbiology | Antimicrobial properties | Significant MIC values against bacterial/fungal strains |

| Material Science | Protein kinase inhibitors | Inhibition constants (Ki) reported |

| Neuroscience | Neuroprotective effects | Protection against oxidative stress |

| Tropical Medicine | Antimalarial activity | IC50 values indicating efficacy against Plasmodium |

| Immunology | Anti-inflammatory agents | Modulation of immune responses |

| Mycology | Antifungal compounds | Effective growth inhibition of fungal species |

| Agrochemistry | Agricultural chemicals | Improved crop protection |

Mechanism of Action

The mechanism of action of methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of pyrrole-based esters with varying substituents. Below is a comparative analysis with key analogues:

Key Observations :

- Substituent Position : The position of the formyl group (5- vs. 2-position) significantly alters reactivity. For example, methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate lacks the methyl group at the 1-position, increasing its susceptibility to oxidation.

- Functional Groups : Replacement of the aldehyde (CHO) with a ketone (e.g., 5-oxo in ) reduces electrophilicity, impacting nucleophilic addition reactions.

Physicochemical and Reactivity Differences

Reactivity in Condensation Reactions

- Target Compound: The 5-formyl group participates in Knoevenagel condensations with active methylene compounds (e.g., ethyl cyanoacetate) to form α,β-unsaturated derivatives, as seen in .

- Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate : Synthesized via condensation of N-methylpyrrole-2-carboxaldehyde with ethyl cyanoacetate. The α,β-unsaturated ester moiety enhances conjugation, useful in photophysical studies.

Biological Activity

Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the one-pot conversion of D-ribose with L-amino acids under pressurized conditions. This process yields pyrrole derivatives with notable efficiency, achieving yields between 32% and 63% depending on the specific amino acid used . The compound's structure is characterized by a pyrrole ring substituted with a formyl group and an acetate moiety, which contributes to its reactivity and biological properties.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound's structural analogs also showed promising antifungal activity against Candida albicans, highlighting the potential for development as an antifungal agent .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0048 - 0.0195 |

| Candida albicans | 0.0048 - 0.039 |

2.2 Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties using assays such as the MTT method and Griess assay. Results indicated that certain derivatives of this compound exhibited significant anti-inflammatory effects with negligible cytotoxicity, suggesting a favorable safety profile for therapeutic use .

3.1 Study on Antimicrobial Efficacy

A study published in Molecules evaluated several pyrrole derivatives, including this compound, for their antimicrobial efficacy against a panel of pathogens. The results demonstrated that the compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria, which are often more resistant to conventional antibiotics .

3.2 Anti-inflammatory Mechanism Investigation

Another study investigated the mechanism of action behind the anti-inflammatory effects of this compound derivatives. The research highlighted that these compounds modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing a dual action of antimicrobial and anti-inflammatory benefits .

4. Conclusion

This compound represents a promising candidate in the search for new antimicrobial and anti-inflammatory agents. Its diverse biological activities, coupled with favorable safety profiles observed in preliminary studies, warrant further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate, and how can reaction efficiency be monitored?

- Methodology : The compound can be synthesized via cyclocondensation or formylation reactions. For example, formyl groups can be introduced using acetic acid reflux with sodium acetate as a catalyst, as demonstrated in analogous pyrrole derivatives . Reaction progress is typically monitored via TLC or HPLC, with purification by recrystallization (e.g., DMF/acetic acid mixtures). Characterization via -NMR and -NMR confirms regioselectivity and functional group integrity.

- Common Challenges : Competing side reactions (e.g., over-oxidation of the formyl group) may require controlled stoichiometry and inert atmospheres. Impurities are identified via mass spectrometry or HPLC retention time analysis .

Q. Which crystallographic tools are recommended for resolving the compound’s molecular structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and WinGX for data processing . ORTEP-III (via WinGX) visualizes anisotropic displacement parameters to validate thermal motion models .

- Data Interpretation : Asymmetric unit analysis and hydrogen-bonding networks clarify packing behavior. For example, SHELXL refines twinned or high-resolution data, while SHELXE aids in phase determination for complex structures .

Q. How are spectroscopic techniques (NMR, IR) optimized for characterizing this compound?

- NMR : -NMR in DMSO- or CDCl resolves pyrrole proton splitting (δ 6.5–7.5 ppm) and formyl peaks (δ ~9.8 ppm). -NMR distinguishes ester carbonyls (δ ~170 ppm) and aromatic carbons .

- IR : Stretching frequencies for C=O (ester: ~1740 cm; formyl: ~1680 cm) confirm functional groups. Discrepancies between calculated and observed spectra may indicate tautomerism or solvent effects .

Advanced Research Questions

Q. How can computational modeling (DFT, QM/MM) predict reactivity and optimize synthesis pathways?

- Methodology : Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states for formylation or esterification steps. ICReDD’s reaction path search methods use quantum mechanics to prioritize experimental conditions, reducing trial-and-error .

- Case Study : Optimizing substituent effects (e.g., methyl vs. chloro groups) on pyrrole ring stability via Hirshfeld surface analysis .

Q. What experimental design strategies (DoE) improve yield and purity in scaled-up synthesis?

- Methodology : Use factorial design (e.g., 2 designs) to test variables like temperature, catalyst loading, and solvent polarity. For example, highlights DoE applications in minimizing side reactions during heterocycle synthesis .

- Data Analysis : Response surface methodology (RSM) identifies optimal conditions. A recent study on indole derivatives achieved 85% yield by optimizing reflux time (3–5 h) and acetic acid volume (100 mL) .

Q. How are discrepancies between crystallographic and spectroscopic data resolved?

- Case Study : Displacement ellipsoids (ORTEP) may suggest dynamic disorder, while NMR shows static conformers. Cross-validate via variable-temperature NMR or DFT-calculated chemical shifts .

- Advanced Tools : SHELXPRO integrates crystallographic data with spectroscopic outputs to reconcile bond-length deviations (>0.01 Å) or anomalous torsional angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.